2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a triazole ring
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target of the compound. Generally, pyrrolidine derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. Pyrrolidine derivatives have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Generally, pyrrolidine derivatives are well absorbed and distributed in the body, and they are metabolized by various enzymes in the liver .
Result of action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Pyrrolidine derivatives have been found to have a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the activity of pyrrolidine derivatives can be affected by the pH of the environment, as this can influence the protonation state of the molecule .
Preparation Methods
The synthesis of 2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the benzoyl group and the triazole ring. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields
Scientific Research Applications
2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar compounds to 2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole include other pyrrolidine and triazole derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include pyrrolidin-2-ones and 3-iodopyrroles, which also exhibit diverse functional properties and applications .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-7-12(2)9-13(8-11)15(20)18-6-3-14(10-18)19-16-4-5-17-19/h4-5,7-9,14H,3,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDJLBKUZUVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(C2)N3N=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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